Tetraethoxyhafnium

Description

Significance of Organohafnium Compounds in Advanced Materials Science

Organohafnium compounds, a class of organometallic compounds containing a hafnium-carbon bond, are of immense importance in materials science. wikipedia.org They serve as essential precursors for creating specialized chemicals and polymers. noahchemicals.com The resulting materials often exhibit exceptional thermal stability and resistance to corrosion, making them suitable for high-performance coatings and advanced composites. noahchemicals.com Due to the similarities in ionic radii between hafnium(IV) and zirconium(IV), their chemical and physical properties are very similar. wikipedia.org Consequently, organohafnium and organozirconium compounds are often studied in parallel, though organohafnium compounds have been noted for their greater thermal and chemical stability. thieme-connect.de

Role of Hafnium Alkoxides as Chemical Vapor Deposition and Solution-Based Precursors

Hafnium alkoxides, compounds where the hafnium atom is bonded to one or more alkoxy groups, are crucial as precursors in both Chemical Vapor Deposition (CVD) and solution-based deposition techniques. rsc.orggoogle.com These methods are widely used to create thin films of hafnium oxide (HfO₂), a material with a high dielectric constant, making it invaluable in the manufacturing of semiconductor devices like transistors and capacitors. noahchemicals.comgoogle.com

In CVD, volatile hafnium alkoxides are vaporized and transported to a substrate where they decompose to form a thin film. google.com The choice of precursor is critical, as it must be sufficiently volatile and thermally stable to ensure controlled deposition. semiengineering.com For instance, while hafnium chloride is a potential precursor, its low vapor pressure and the incorporation of chlorine into the film are significant drawbacks. google.com Liquid long-chain hafnium alkoxides offer better volatility but may lack the necessary thermal stability for uniform film growth on complex topographies. google.com

Solution-based methods, on the other hand, involve dissolving the hafnium precursor in a suitable solvent and applying it to a substrate. This approach offers advantages in terms of simpler equipment and the potential for large-area deposition. bohrium.com Hafnium alkoxides are often employed in these processes for the synthesis of hafnium-containing materials. psu.edursc.org

Evolution of Precursor Design Strategies for Hafnium-Based Systems

The demand for higher-performing electronic devices has spurred the evolution of precursor design for hafnium-based systems. The ideal precursor should possess a combination of desirable properties, including adequate volatility, thermal stability, and reactivity with co-reactants like water or ozone, while producing films free of contaminants. semiengineering.com

Early research often utilized precursors like hafnium tetrachloride (HfCl₄). tue.nlguidechem.com However, the limitations of halide precursors, such as their solid nature and potential for halogen contamination, led to the development of metal-organic precursors. google.comtue.nl These include hafnium alkylamides, such as tetrakis(ethylmethylamido)hafnium (TEMAH), which offered improved deposition rates but had issues with thermal stability. tosoh.co.jpharvard.edu

This has led to the design of novel precursors with tailored ligand systems. For example, the introduction of cyclopentadienyl (B1206354) rings can enhance the stability of the molecule. tue.nl The development of new amidinate and guanidinate alkylamide hafnium complexes represents a push towards a new generation of well-behaved molecular precursors with acceptable melting points, enhanced thermal stability, and sufficient volatility for vapor-phase deposition methods like Atomic Layer Deposition (ALD) and Liquid Injection Metal-Organic Chemical Vapor Deposition (LI-MOCVD). researchgate.net The continuous refinement of precursor chemistry is essential for advancing the capabilities of hafnium-based thin films in next-generation technologies. google.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H24HfO4 |

|---|---|

Molecular Weight |

362.76 g/mol |

IUPAC Name |

ethanol;hafnium |

InChI |

InChI=1S/4C2H6O.Hf/c4*1-2-3;/h4*3H,2H2,1H3; |

InChI Key |

ZSVBAHMGGMMOSD-UHFFFAOYSA-N |

Canonical SMILES |

CCO.CCO.CCO.CCO.[Hf] |

Origin of Product |

United States |

Coordination Chemistry and Structural Elucidation

Molecular and Supramolecular Architectures of Tetraethoxyhafnium

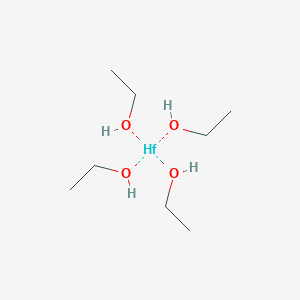

In its simplest, hypothetical monomeric form, this compound would feature a central hafnium atom with a +4 oxidation state, coordinated to four ethoxide ligands. This would result in a four-coordinate species with a tetrahedral geometry around the hafnium center. However, such a configuration leaves the metal center coordinatively unsaturated and electronically deficient.

The structural principles of this oligomerization are well-illustrated by related hafnium alkoxides. For instance, the crystal structure of the isopropoxide analogue, [Hf₂(OPrⁱ)₈(PrⁱOH)₂], reveals a dimeric, edge-shared bioctahedral structure. rsc.org In this arrangement, two hafnium atoms are linked by two bridging isopropoxide ligands. Each hafnium atom achieves a more stable six-coordinate, octahedral geometry by also coordinating to three terminal isopropoxide ligands and one neutral isopropanol (B130326) molecule. rsc.org This tendency to form higher nuclearity structures is a hallmark of hafnium alkoxide chemistry, leading to complex supramolecular architectures like the {Hf₅} and {Hf₆} oxo clusters that can be synthesized from alkoxide precursors. acs.org

Ligand Field Theory and Electronic Structure within Hafnium Alkoxide Complexes

The electronic structure of hafnium alkoxide complexes can be rationalized using Ligand Field Theory (LFT), which evolved from Crystal Field Theory and Molecular Orbital Theory to describe bonding in coordination compounds. fiveable.mewikipedia.org LFT considers the electrostatic interactions between the metal ion and the surrounding ligands, which causes the metal's d-orbitals to split into different energy levels. numberanalytics.comnumberanalytics.com

The Hafnium(IV) center in this compound has a d⁰ electron configuration, meaning its five d-orbitals are empty. uci.edu In a tetrahedral ligand field, as would be found in a monomeric unit, these d-orbitals split into a lower-energy, doubly degenerate 'e' set and a higher-energy, triply degenerate 't₂' set. In the more stable octahedral environment achieved in oligomeric structures, the splitting is inverted and expanded: the orbitals split into a lower-energy, triply degenerate 't₂g' set and a higher-energy, doubly degenerate 'eg' set.

Since there are no d-electrons, d-d electronic transitions, which are responsible for the color of many transition metal complexes, are absent. The electronic structure is instead dominated by ligand-to-metal charge transfer (LMCT) transitions. The highest occupied molecular orbital (HOMO) is primarily based on the lone pair electrons of the ethoxide oxygen atoms, while the lowest unoccupied molecular orbital (LUMO) is composed of the empty d-orbitals of the hafnium center. acs.orgresearchgate.net

The energy difference between the HOMO and LUMO, known as the band gap, is a critical property. The parent oxide, Hafnium Dioxide (HfO₂), has a very large band gap. However, the incorporation of organic ligands, such as in hafnium oxo-clusters derived from alkoxides, can significantly modulate this gap. acs.org Theoretical studies on related tetrakis(dimethylamino)hafnium have provided insight into the π-donation interaction between ligand lone pairs and the empty metal d-orbitals, which influences the electronic structure. lu.se

| Compound/Complex Type | Reported Band Gap (eV) |

| Hafnium Dioxide (HfO₂) | 5.3 - 6.0 |

| Hafnium Oxo-Cluster {Hf₆} | < 2.51 |

| Hafnium Oxo-Cluster {Hf₅} | 2.36 |

This table presents a comparison of the electronic band gaps for Hafnium Dioxide and related Hafnium oxo-clusters, illustrating the influence of organic ligands on electronic properties. Data sourced from acs.org.

Intermolecular Interactions and Aggregation Phenomena in Solution and Solid State

Metal alkoxides are characterized by strong intermolecular forces that lead to association into complex aggregates. gelest.com The primary driving force for this aggregation is the tendency of the electropositive metal center to increase its coordination number to a more stable state, typically six for hafnium. This is achieved through the formation of dative covalent bonds where oxygen lone pairs from one alkoxide molecule coordinate to the metal center of another, creating bridging alkoxide ligands. cdnsciencepub.com

The extent of this aggregation, or molecular complexity, is highly dependent on the steric bulk of the alkyl groups. gelest.com Less bulky groups, like the ethyl group in this compound, offer a smaller screening effect on the metal atom, facilitating the formation of larger oligomers. In contrast, bulkier groups like tert-butoxide significantly hinder this process, often resulting in monomeric or dimeric species.

In solution, this aggregation is a dynamic equilibrium. As noted, this compound exists as a tetramer in non-polar solvents like benzene (B151609). This aggregation can be viewed as a reversible process that precedes irreversible condensation reactions. nih.gov In the solid state, these intermolecular interactions become fixed, resulting in crystalline structures like the dimeric hafnium isopropoxide, which features both terminal and bridging alkoxide groups holding the supramolecular structure together. rsc.org These interactions can significantly influence the material's physical properties. For instance, intermolecular interactions in the solid state can lead to shifts in the electronic absorption spectra of hafnium oxo-clusters compared to their solution-state spectra.

Reaction Mechanisms of Ligand Exchange and Cluster Formation

Ligand Exchange Reactions

Ligand exchange is a fundamental reaction for metal alkoxides and is central to their application in materials synthesis, such as in sol-gel processes and atomic layer deposition (ALD). gelest.com The reaction involves the substitution of an alkoxide ligand with another functional group, commonly a hydroxyl group from water or a surface silanol (B1196071) group.

The kinetics of these exchange reactions are sensitive to the steric hindrance of the alkoxide ligand. Density functional theory calculations on the chemisorption of various hafnium alkoxides on a hydroxylated silicon surface show that the activation energy for ligand exchange increases with the size of the ligand. mdpi.com

| Hafnium Alkoxide Precursor | Activation Energy for Ligand Exchange (kJ/mol) |

| Hafnium Methoxide (B1231860) (Hf[OMe]₄) | 33.0 |

| Hafnium Isopropoxide (Hf[OⁱPr]₄) | 63.8 |

| Hafnium Tert-butoxide (Hf[OᵗBu]₄) | 70.2 |

This table shows the calculated energy barriers for the ligand-exchange reaction between different hafnium alkoxide precursors and a hydroxylated Si(100) surface. Data sourced from mdpi.com.

Cluster Formation

The formation of polynuclear hafnium oxo-clusters from alkoxide precursors is a complex process that generally begins with ligand exchange, followed by hydrolysis and condensation reactions. acs.orgscispace.com In the presence of water, an ethoxide ligand on Hf(OEt)₄ can be exchanged for a hydroxide (B78521) ligand (hydrolysis). This is followed by a condensation reaction where two such hydroxylated species (or a hydroxylated species and an alkoxide species) react to eliminate a molecule of water (or ethanol) and form a stable, bridging Hf-O-Hf bond. acs.org

The sequential and controlled repetition of these steps leads to the growth of well-defined, atomically precise oxo-clusters, such as the Zr₆/Hf₆ and Zr₁₂/Hf₁₂ clusters. nih.govrsc.org The final structure of the cluster can be influenced by the nature of the ligands present in the reaction mixture, a phenomenon known as a "structure-directing" effect. rsc.org

Applications in Materials Science and Engineering

Advanced Thin Film Deposition Techniques

The utility of tetraethoxyhafnium as a precursor is highlighted in its application in sophisticated thin film deposition methodologies, where precise control over film thickness, composition, and conformality is paramount.

Atomic Layer Deposition (ALD) Applications

In the field of ALD, a technique renowned for its ability to deposit uniform and conformal thin films with atomic-level precision, this compound has been a subject of research for the growth of hafnium-based dielectric materials.

The ALD process for depositing hafnium oxide (HfO₂) from this compound typically involves sequential, self-limiting reactions with a co-reactant, often water, on a substrate surface. On a hydroxylated silicon surface (Si-OH), the initial step involves the chemisorption of the this compound precursor. This process is understood to proceed via a ligand exchange reaction between the precursor and the surface hydroxyl groups.

Step 1 (Precursor Pulse): Si-OH* + Hf(OC₂H₅)₄ → Si-O-Hf(OC₂H₅)₃* + C₂H₅OH

Step 2 (Co-reactant Pulse): Si-O-Hf(OC₂H₅)₃* + 3H₂O → Si-O-Hf(OH)₃* + 3C₂H₅OH

The asterisks denote the surface species. These reactions are self-limiting, meaning that once the available surface sites are consumed, the reaction ceases, which is the hallmark of the ALD process.

The kinetics of the ALD process using this compound are significantly influenced by the steric and electronic properties of the ethoxide (–OC₂H₅) ligands. The size and shape of these ligands play a crucial role in determining the reactivity of the precursor and the growth rate of the resulting thin film.

For hafnium alkoxide precursors, the size of the alkoxide ligands is a critical factor in their chemisorption on the surface. mdpi.com Larger, bulkier ligands can sterically hinder the approach of the precursor to the reactive sites on the substrate surface. This steric hindrance can limit the number of precursor molecules that can adsorb in a single ALD cycle, thereby affecting the growth per cycle (GPC). While smaller ligands might lead to higher reactivity, there is a balance to be struck, as precursor volatility is also a key requirement for ALD. harvard.edu

The electronic effects of the ethoxide ligands, specifically the electronegativity of the oxygen atom, influence the polarization of the Hf-O bond. This, in turn, affects the susceptibility of the hafnium center to nucleophilic attack by the surface hydroxyl groups. While detailed kinetic studies specifically for this compound are not extensively reported, research on related hafnium precursors with different ligand structures has shown that the choice of ligand significantly impacts the growth characteristics. researchgate.net For instance, the thermal stability of the precursor, which is related to the ligand structure, can dictate the energy barrier for ligand exchange reactions on the surface. researchgate.net

Table 1: Comparison of Hafnium Precursor Properties and their Influence on ALD

| Precursor Type | Ligand Example | General Reactivity | Key Influencing Factors |

| Hafnium Alkoxides | -OC₂H₅ (Ethoxide) | Moderate | Ligand size (steric hindrance), thermal stability mdpi.com |

| Hafnium Amides | -N(CH₃)₂ (Dimethylamide) | High | Lower activation energy for ligand exchange mdpi.com |

| Hafnium Halides | -Cl (Chloride) | Lower | Governed by thermal stability and bond dissociation energy mdpi.comresearchgate.net |

This compound is a viable precursor for the ALD of both binary and ternary oxide thin films. The most prominent binary oxide is hafnium oxide (HfO₂), which is a high-k dielectric material extensively studied as a replacement for silicon dioxide in next-generation electronic devices. nih.gov The ALD of HfO₂ using this compound and a co-reactant like water or ozone allows for the deposition of highly conformal and uniform films with precise thickness control. harvard.edu

Furthermore, this compound can be used in combination with other metal or silicon precursors to deposit ternary oxide thin films, such as hafnium silicate (B1173343) (HfSixOy) and hafnium aluminate (HfAlxOy). Hafnium silicate, in particular, has garnered attention for its potential to combine the high dielectric constant of HfO₂ with the excellent thermal stability of SiO₂. While many studies on the ALD of hafnium silicate have utilized amido-based hafnium precursors, the fundamental principles of alternating precursor pulses can be applied with this compound in conjunction with a suitable silicon precursor, such as silicon tetrachloride (SiCl₄) or various silicon alkoxides and amides. uwo.caresearchgate.netscholaris.ca The composition of the resulting ternary film can be controlled by adjusting the ratio of the ALD cycles for the hafnium and silicon precursors.

Metal-Organic Chemical Vapor Deposition (MOCVD) Applications

MOCVD is another powerful technique for the deposition of high-quality thin films, operating at higher temperatures and pressures than ALD. In MOCVD, precursors are introduced into a reactor in the vapor phase, where they undergo thermal decomposition and react on a heated substrate to form the desired film.

The successful application of this compound in MOCVD is contingent on its gas-phase transport and decomposition characteristics. The precursor must be sufficiently volatile to be transported into the reactor chamber using a carrier gas, typically an inert gas like nitrogen or argon. The efficiency of this transport is influenced by the precursor's vapor pressure, the temperature of the precursor source, and the flow rate of the carrier gas. nih.gov

Once inside the hot-wall MOCVD reactor, the this compound molecules are subject to thermal energy, which can induce gas-phase reactions and decomposition even before they reach the substrate surface. The decomposition pathway of metal alkoxides can be complex, potentially involving beta-hydride elimination or other intramolecular rearrangement reactions. These gas-phase reactions can lead to the formation of intermediate species that may or may not be favorable for film growth. Understanding these dynamics is crucial for controlling the film's composition and purity. Computational Fluid Dynamics (CFD) simulations are often employed to model the complex interplay of fluid dynamics, heat and mass transfer, and chemical reactions within the MOCVD reactor. psu.edu

The thermal stability of the precursor is a critical parameter. Ideally, the precursor should be stable enough to be transported to the substrate without significant premature decomposition, yet reactive enough to decompose efficiently on the substrate surface to promote film growth. Studies on various organohafnium precursors have been conducted to evaluate their thermal properties for MOCVD applications. researchgate.net The choice of operating conditions, such as reactor pressure and temperature, significantly impacts the gas-phase kinetics and, consequently, the deposition rate and uniformity of the resulting film. nih.gov

Sol-Gel Processing for Ceramic and Hybrid Materials

The sol-gel process is a versatile wet-chemical technique used for fabricating ceramic and hybrid materials from molecular precursors like this compound. researchgate.netyoutube.com This method involves the transition of a system from a liquid "sol" (typically a colloidal suspension of monomers) into a solid "gel" phase. youtube.comyoutube.com A key advantage of this process is the ability to synthesize materials at low temperatures, offering precise control over the final product's purity and composition. youtube.com The process allows for the creation of various morphologies, from ultrafine powders to dense films and fibers. youtube.comyoutube.com

The foundation of the sol-gel process lies in two primary chemical reactions: hydrolysis and polycondensation. youtube.comresearchgate.net For a metal alkoxide precursor such as this compound, Hf(OC₂H₅)₄, the process begins with hydrolysis. In this step, the ethoxy groups (-OC₂H₅) are replaced by hydroxyl groups (-OH) through a reaction with water. This reaction can be catalyzed by either an acid or a base. researchgate.net

The hydrolysis reaction produces reactive hafnium-silanol (Hf-OH) intermediates. researchgate.net These intermediates then undergo polycondensation, where they link together to form a growing network. This condensation can occur through two pathways: a water-producing condensation (Hf-OH + HO-Hf → Hf-O-Hf + H₂O) or an alcohol-producing condensation (Hf-OH + (C₂H₅O)-Hf → Hf-O-Hf + C₂H₅OH). These reactions result in the formation of hafnium-oxo-hafnium (Hf-O-Hf) bridges, which form the backbone of the resulting oxide network. researchgate.net The rate of these reactions is significantly influenced by factors such as the pH (catalyst concentration) and the nature of the alkoxy group. researchgate.netresearchgate.net

Gelation is the process by which the growing polymers formed during polycondensation link to form a continuous, sample-spanning network. youtube.com The point at which this continuous network forms is known as the gel point. The kinetics of gelation, or the time it takes to reach the gel point, can be precisely controlled by adjusting reaction parameters. researchgate.netnih.gov

Several factors influence the rate of gelation, including precursor concentration, catalyst (pH), and temperature. researchgate.netnih.gov For instance, in some systems, the gelation reaction is observed to obey second-order kinetics. researchgate.net The gelation time can be tuned; for example, a higher degree of protonation of reactive groups at lower pH may slow the reaction, leading to a longer gelation time. researchgate.net Rheological techniques, such as small-amplitude oscillatory shear (SAOS), are often used to monitor the evolution of viscoelastic properties during the transition from sol to gel, providing quantitative data on the gelation kinetics. nih.gov For step-growth crosslinking systems, achieving reaction-limited conditions (as opposed to diffusion-limited) is crucial for maximizing network homogeneity. d-nb.info

| Parameter | Effect on Gelation Rate | Mechanism |

|---|---|---|

| Precursor Concentration | Increases | Higher concentration of reactive species leads to more frequent collisions and faster network formation. nih.gov |

| pH (Catalyst) | Variable | Acid or base catalysts affect the rates of hydrolysis and condensation differently, altering the overall gelation time. researchgate.netresearchgate.net |

| Temperature | Increases | Higher temperature increases reaction rate constants, accelerating both hydrolysis and condensation. nih.gov |

| Solvent | Variable | The type of solvent can influence precursor solubility and the stability of intermediate species. |

The sol-gel process is fundamentally based on the formation of a stable colloidal suspension (a sol). From this sol, it is possible to generate highly ordered, self-assembled structures. Self-assembly is a bottom-up approach where individual molecular building blocks spontaneously organize into larger, well-defined structures. rice.edu

In the context of materials derived from this compound, this can lead to the formation of ordered nanocomposites. utwente.nl For example, studies on other systems have shown that even non-chiral building blocks, such as tetrahedron-shaped nanoparticles, can spontaneously arrange into complex 2D chiral superstructures. rice.edu This phenomenon occurs as particles assemble and are forced to rotate in a coordinated manner to achieve a dense packing arrangement. rice.edu Furthermore, post-self-assembly modifications can be employed, where a pre-formed supramolecular structure is used as a starting material to incorporate new building blocks, leading to new topologies and functions. nih.gov This highlights the potential to create complex and functional materials by controlling the aggregation and assembly of the initial colloidal particles. nih.gov

Catalytic Applications and Reaction Engineering

While this compound is primarily used as a precursor, the principles of reaction engineering are essential for optimizing the processes in which it is used, such as CVD, ALD, and sol-gel synthesis. Chemical reaction engineering focuses on the practical design and operation of chemical reactors to achieve specific production goals. amenaghawon.com

The selection and design of a reactor depend on numerous factors, including the reaction kinetics, phases involved (gas, liquid, solid), and desired production capacity. youtube.com For processes involving this compound, this could mean choosing between different reactor types:

Continuous Stirred-Tank Reactor (CSTR): Often used for liquid-phase reactions like sol-gel synthesis, where uniform mixing and temperature control are crucial. youtube.com

Plug Flow Reactor (PFR) or Packed Bed Reactor (PBR): Typically used for gas-phase reactions, such as CVD. In these reactors, reactants are consumed as they flow along the length of the reactor. youtube.com

Batch Reactor: Suitable for smaller-scale production or when reactions require long processing times, which could be applicable in the synthesis of specialized hafnium-based materials. youtube.com

A core component of reactor design is the development of a rate law, an equation that describes the rate of reaction as a function of concentration and temperature. youtube.com For a process like the hydrolysis of this compound, the rate law would be incorporated into the mole balance equation for a specific reactor to determine the required reactor volume or processing time to achieve a desired conversion. youtube.comyoutube.com

| Reactor Type | Primary Phase | Key Characteristics | Potential Application |

|---|---|---|---|

| Batch Reactor | Liquid | All reactants are loaded at the start; reaction proceeds over time. Good for small-scale production. youtube.com | Specialty sol-gel synthesis. |

| CSTR | Liquid | Continuous flow of reactants and products; uniform concentration throughout. youtube.com | Large-scale sol-gel nanoparticle production. |

| PFR/PBR | Gas | Concentration varies along the length of the reactor. High conversion per unit volume. youtube.com | Chemical Vapor Deposition (CVD) of HfO₂ films. |

Olefin Polymerization Catalysis using Hafnium Alkoxide Components

Hafnium alkoxides, as a class of compounds, are explored in the context of olefin polymerization. However, detailed studies specifying this compound as the active catalytic component are not prominent. The more extensively researched hafnium-based catalysts for olefin polymerization are typically metallocene and post-metallocene complexes. google.comdigitellinc.comnih.govrsc.orgmdpi.com These catalysts, when activated, form cationic hafnium-alkyl species that are the active sites for monomer insertion and polymer chain growth. nih.gov

While this compound contains the requisite hafnium center, its ethoxide ligands are generally not optimal for initiating polymerization directly under typical conditions. It is more commonly considered as a precursor to create more active catalytic species. For instance, it can be used to synthesize hafnium-based catalysts by reacting it with other ligands or activators.

Role in Supported Metal and Metal Oxide Catalysts

The primary role of this compound in the context of supported catalysts is as a precursor to deposit hafnium oxide onto a support material, such as silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃). rsc.orgnih.gov This process typically involves the impregnation or grafting of the support with this compound, followed by calcination to convert the precursor into hafnium oxide.

The resulting hafnium oxide layer can serve two main purposes:

As a catalyst itself: Hafnium oxide can exhibit catalytic activity for various reactions, although its application in olefin polymerization in this form is not widely documented.

As a support for other metals: The hafnium oxide layer can modify the properties of the primary support and influence the dispersion and electronic properties of subsequently deposited active metal nanoparticles. This is a key aspect of metal-support interactions, which can significantly impact the activity, selectivity, and stability of the final catalyst. yuntsg.comnih.gov

The interaction between the active metal and the hafnium oxide support can lead to the formation of unique active sites at the metal-oxide interface, which can enhance catalytic performance. nih.gov

Investigation of Active Site Formation and Catalytic Turnover Mechanisms

Understanding the formation of active sites and the catalytic turnover mechanisms for catalysts derived from this compound is intrinsically linked to its role as a precursor.

Active Site Formation:

The active sites in catalysts prepared from this compound are not the this compound molecule itself. Instead, they are formed during the catalyst preparation process. For instance, when this compound is deposited on a support and calcined to form hafnium oxide, the active sites are typically associated with the surface of the HfO₂ nanoparticles. These can include Lewis acid sites (coordinatively unsaturated Hf⁴⁺ ions) or Brønsted acid sites (surface hydroxyl groups).

In the case where hafnium oxide acts as a support for another metal, the active sites are often located at the perimeter of the metal nanoparticles, at the interface with the hafnium oxide. The nature of these sites is influenced by the strong metal-support interaction (SMSI), which can involve charge transfer between the metal and the support. nih.gov

Catalytic Turnover Mechanisms:

The catalytic turnover mechanism will depend on the specific reaction and the nature of the active sites formed from the this compound precursor. For a hypothetical olefin polymerization scenario where a catalyst is derived from this compound, the mechanism would likely follow the general principles of Ziegler-Natta or coordination-insertion polymerization. This involves the coordination of the olefin monomer to the active hafnium center, followed by insertion of the monomer into the growing polymer chain.

The efficiency of this process, often described by the turnover frequency (TOF), is a measure of the number of substrate molecules converted per active site per unit time. chemrxiv.orgosti.govumn.educolab.ws The TOF would be highly dependent on the structure of the active site generated from the this compound precursor and the reaction conditions.

Spectroscopic and Analytical Characterization Methodologies

Infrared Spectroscopy (FT-IR) for Functional Group Analysis and Impurity Detection

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in tetraethoxyhafnium and for detecting potential impurities. The absorption of infrared radiation by the molecule induces vibrations in its chemical bonds, and the frequencies of these vibrations are characteristic of specific bond types.

In the FT-IR spectrum of hafnium ethoxide, the most prominent absorption bands are associated with the ethoxy (-OCH₂CH₃) ligands. Detailed analysis of the spectrum reveals characteristic vibrational modes. The peaks observed in the range of 2974–2852 cm⁻¹ are attributed to the C-H stretching vibrations within the alkoxy groups. Specifically, asymmetric and symmetric stretching vibrations of the C-H bonds are typically observed around 2970 cm⁻¹ and 2860 cm⁻¹, respectively.

The presence of hydroxyl (-OH) groups, which would indicate hydrolysis of the compound due to moisture sensitivity, can be detected by a broad absorption band in the region of 3200-3600 cm⁻¹. The absence of this band is a key indicator of the purity of the sample. Furthermore, the analysis of gaseous byproducts from the thermal decomposition of hafnium ethoxide by FT-IR has identified the presence of hydroxyl groups, along with hydrogen, methyl, ethyl, and vinyl groups, acetaldehyde (B116499), and acetylene.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 2974–2852 | C-H Stretching | Ethoxy (-OCH₂CH₃) |

| ~2970 | Asymmetric C-H Stretch | Ethoxy (-OCH₂CH₃) |

| ~2860 | Symmetric C-H Stretch | Ethoxy (-OCH₂CH₃) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solution Dynamics (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound in solution. ¹H-NMR, in particular, provides detailed information about the chemical environment of the hydrogen atoms within the ethoxy ligands.

The ¹H-NMR spectrum of this compound is expected to show two main signals corresponding to the two distinct types of protons in the ethoxy group: the methylene (B1212753) protons (-OCH₂-) and the methyl protons (-CH₃). The integration of these signals should yield a 2:3 ratio, consistent with the number of protons in each environment.

The chemical shift (δ) of these signals is influenced by the electronegativity of the neighboring oxygen and hafnium atoms. The methylene protons, being closer to the electropositive hafnium center through the oxygen atom, are expected to be deshielded and thus appear at a lower field (higher ppm value) compared to the methyl protons. The methyl protons will, in turn, show a signal at a higher field (lower ppm value).

Furthermore, spin-spin coupling between the adjacent methylene and methyl protons will lead to the splitting of these signals. The methylene signal is expected to be a quartet due to coupling with the three methyl protons, while the methyl signal should appear as a triplet due to coupling with the two methylene protons. This characteristic splitting pattern provides definitive confirmation of the ethoxy ligand structure. Studies on the solution dynamics can also be performed using variable-temperature NMR to investigate ligand exchange processes or changes in molecular aggregation.

Table 2: Expected ¹H-NMR Data for this compound

| Protons | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| Methylene (-OCH₂-) | ~3.5 - 4.5 | Quartet (q) |

| Methyl (-CH₃) | ~1.0 - 1.5 | Triplet (t) |

X-ray Diffraction (XRD) for Crystalline Phase Identification and Lattice Parameter Determination

X-ray Diffraction (XRD) is the primary technique for investigating the crystalline structure of solid materials. For this compound, which can exist as a crystalline powder, XRD analysis would provide crucial information on its crystal system, space group, and unit cell dimensions (lattice parameters).

The technique involves directing a beam of X-rays onto the sample and measuring the scattering angles of the diffracted X-rays. The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase. By comparing this pattern to databases such as the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD), the specific crystalline phase of this compound can be identified.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways and Vaporization Enthalpy Assessment

Thermogravimetric Analysis (TGA) is a powerful thermal analysis technique used to study the thermal stability and decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Studies on the thermal decomposition of hafnium ethoxide have shown a multi-step process. In a nitrogen atmosphere, an initial mass loss of approximately 2% is observed up to around 100°C, which is attributed to the evaporation of volatile components. A subsequent mass loss of about 4% occurs between 100°C and 170°C, likely due to the evaporation of adducts. The primary decomposition of the hafnium ethoxide clusters takes place between 170°C and 375°C, leading to the formation of hafnium oxide and the release of gaseous byproducts. This significant weight loss is a critical parameter for processes like chemical vapor deposition where the precursor is thermally decomposed to form thin films.

TGA can also be employed to determine the vaporization enthalpy (ΔH_vap) of volatile compounds like this compound. By measuring the mass loss rate at different temperatures under controlled conditions, the vapor pressure of the substance can be calculated using the Langmuir equation. A plot of the natural logarithm of the vapor pressure versus the inverse of the temperature yields a straight line, from which the enthalpy of vaporization can be determined from the slope. This data is essential for optimizing the delivery of the precursor in vapor-phase deposition techniques.

Table 3: Thermal Decomposition Stages of Hafnium Ethoxide from TGA

| Temperature Range (°C) | Weight Loss (%) | Attributed Process |

| Room Temperature - ~100 | ~2 | Evaporation of volatile components |

| 100 - 170 | ~4 | Evaporation of adducts |

| 170 - 375 | Significant | Decomposition to Hafnium Oxide |

Mass Spectrometry (e.g., EIMS, GC-MS) for Volatile Species Identification and Reaction Pathway Analysis

Mass Spectrometry (MS) is a vital analytical technique for identifying the chemical species produced during the thermal decomposition of this compound and for elucidating the reaction pathways. When coupled with a separation technique like Gas Chromatography (GC-MS) or used with techniques like Electron Impact Mass Spectrometry (EIMS), it allows for the separation and identification of volatile compounds.

During the pyrolytic decomposition of hafnium ethoxide, the evolved gaseous products can be introduced into a mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a fragmentation pattern that is characteristic of a particular molecule.

Analysis of the gaseous products from the decomposition of hafnium ethoxide has identified several species. These include hydrogen, methyl, ethyl, and vinyl groups, as well as acetaldehyde and acetylene. The identification of these fragments provides insight into the bond cleavage mechanisms that occur during the thermal breakdown of the ethoxy ligands. This information is crucial for understanding the chemistry of thin-film deposition processes that utilize this compound as a precursor, as the composition of the volatile byproducts can influence the properties of the resulting hafnium oxide films.

Table 4: Volatile Species Identified by Mass Spectrometry during this compound Decomposition

| Identified Species |

| Hydrogen |

| Methyl group |

| Ethyl group |

| Vinyl group |

| Acetaldehyde |

| Acetylene |

| Hydroxyl group |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for investigating the properties and reactivity of molecules like tetraethoxyhafnium. By solving the Schrödinger equation within an approximate framework, DFT provides a balance between computational cost and accuracy, enabling detailed studies of complex systems.

Electronic Structure and Bonding Analysis of this compound Complexes

DFT calculations are employed to elucidate the fundamental electronic structure and the nature of chemical bonding in this compound and related complexes. These studies focus on the geometry of the molecule and the characteristics of the hafnium-oxygen (Hf-O) bonds.

A deeper analysis of the bonding can be achieved through methods like Natural Bond Orbital (NBO) analysis. nih.gov NBO analysis partitions the complex molecular wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals, providing a chemically intuitive picture of bonding. nih.govfaccts.de For a molecule like this compound, NBO analysis would quantify the degree of covalency and ionicity in the Hf-O bonds, detail the hybridization of the atomic orbitals, and identify key donor-acceptor interactions that contribute to the molecule's stability. researchgate.netresearchgate.netmdpi.com For example, this analysis can reveal hyperconjugative interactions between the oxygen lone pairs and the antibonding orbitals of the hafnium center or adjacent alkyl groups, which stabilize the complex. researchgate.net

Modeling of Chemisorption and Surface Reaction Mechanisms on Substrate Surfaces

A primary application of this compound is as a precursor for Atomic Layer Deposition (ALD) of hafnium oxide (HfO₂), a high-k dielectric material essential in modern electronics. mdpi.comresearchgate.net DFT modeling is instrumental in understanding the initial stages of film growth, specifically the chemisorption of the precursor onto a substrate surface, typically hydroxylated silicon (Si-OH). mdpi.com

Computational studies have systematically investigated the reaction mechanisms of hafnium alkoxides on Si(100) surfaces. mdpi.comresearchgate.net The process begins with the physisorption or chemisorption of the precursor molecule onto the surface, followed by a ligand-exchange reaction where one of the ethoxy groups reacts with a surface hydroxyl group, releasing ethanol (B145695) and forming a covalent Hf-O-Si linkage. mdpi.com

DFT calculations determine the energetics of this process, including adsorption energies and the activation energy barriers for the ligand-exchange reaction. For a series of hafnium alkoxides, the activation energies for the surface reaction range from 33.0 kJ/mol to 70.2 kJ/mol. mdpi.com It has been shown that for hafnium alkoxides, which have similar thermal stabilities, the size of the alkoxide ligand is a critical factor in determining their reactivity on the surface. mdpi.comresearchgate.net For instance, the smaller methoxide (B1231860) ligand leads to a different initial adsorption geometry and a lower energy barrier for subsequent steps compared to bulkier alkoxides. mdpi.com

| Hafnium Precursor Type | Activation Energy Range for Surface Reaction (kJ/mol) |

|---|---|

| Amides | 7.1 - 28.4 |

| Alkoxides | 33.0 - 70.2 |

| Halides | 71.4 - 97.4 |

This table compares the calculated activation energy ranges for the surface reactions of different classes of hafnium precursors on hydroxylated Si(100) surfaces, as determined by DFT studies. mdpi.com The data illustrates that alkoxides, including this compound, have moderate reactivity compared to amides and halides.

Prediction of Precursor Thermal Stability and Decomposition Energetics

The thermal stability of a precursor is a critical parameter for ALD and Chemical Vapor Deposition (CVD) processes, as it defines the temperature window for controlled film growth. Unwanted thermal decomposition in the gas phase can lead to impurities and non-uniform films. DFT calculations provide a way to predict thermal stability by calculating the bond dissociation energies (BDEs) of the metal-ligand bonds. mdpi.com

The BDE represents the energy required to break a specific bond, with higher BDEs indicating greater thermal stability. For hafnium alkoxides, the BDEs of the Hf-O bond have been calculated to be very similar across different alkoxide ligands (methoxide, isopropoxide, tert-butoxide), suggesting that their thermal stabilities are comparable. mdpi.com This implies that any differences in their deposition behavior are more likely due to steric effects or reaction kinetics rather than premature decomposition. mdpi.comresearchgate.net

| Hafnium Alkoxide Precursor | Calculated Average BDE (kJ/mol) |

|---|---|

| Hafnium Methoxide (Hf[OMe]₄) | 448 |

| Hafnium Isopropoxide (Hf[OⁱPr]₄) | 451 |

| Hafnium Tert-butoxide (Hf[OᵗBu]₄) | 454 |

This table presents the DFT-calculated average bond dissociation energies (BDEs) for the Hf-O bond in various homoleptic hafnium alkoxide precursors. The similar BDE values suggest comparable thermal stabilities. mdpi.com

Elucidation of Reaction Pathways and Transition States in Catalytic Cycles

While primarily known as a precursor, hafnium complexes can also exhibit catalytic activity. DFT is a powerful method for exploring the mechanisms of catalytic reactions, mapping out entire reaction pathways, and identifying key intermediates and transition states. purdue.edunih.gov This involves calculating the Gibbs free energy profile of the proposed catalytic cycle. researchgate.net

For a hypothetical catalytic cycle involving this compound, DFT calculations would be used to:

Model the coordination of reactant molecules to the hafnium center.

Calculate the energy barriers (activation energies) for key steps such as bond activation, insertion, or elimination. researchgate.net

Identify the rate-determining step of the cycle, which is the step with the highest energy barrier.

Investigate the regeneration of the catalyst at the end of the cycle.

Although specific studies on this compound-catalyzed cycles are not prominent, research on other hafnium complexes, such as those used in polymerization or hydroamination, demonstrates the utility of this approach. researchgate.net For example, DFT has been used to show that for certain surface hydride hafnium complexes, transformations to active catalytic species are thermodynamically favorable. researchgate.net Similarly, computational studies on ruthenium-alkoxide complexes in alcohol racemization have detailed pathways involving β-hydride elimination, providing a framework for how such mechanisms can be investigated. nih.gov

Comparison of Exchange-Correlation Functionals and Basis Sets for Hafnium Systems

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (xc) functional and the basis set used to describe the atomic orbitals. For heavy elements like hafnium, these choices are particularly important due to the large number of electrons and relativistic effects.

Various studies on hafnium-containing systems have employed a range of functionals. The Generalized Gradient Approximation (GGA), often with the PBE functional, is commonly used for geometry optimizations and surface calculations. researchgate.net However, for more accurate electronic properties like band gaps in hafnium oxide, standard GGA functionals are often insufficient. mdpi.com To correct for this, hybrid functionals (e.g., PBE0, B3LYP) or the DFT+U method are often employed. mdpi.comresearchgate.netmdpi.com The DFT+U approach adds an on-site Coulomb interaction term 'U' to better describe the localized d-orbitals of the transition metal, leading to more accurate predictions of excited-state properties. mdpi.com The inclusion of semi-empirical dispersion corrections (such as DFT-D) is also becoming standard to better account for van der Waals interactions, which can be important for adsorption energies and complex geometries. mdpi.combiorxiv.org

The choice of basis set is also critical. For hafnium, effective core potentials (ECPs) are typically used to replace the core electrons, reducing computational cost and implicitly accounting for scalar relativistic effects. These are paired with valence basis sets of varying size and polarization functions (e.g., def2-SVP, aug-cc-pVTZ-PP). mdpi.com The selection involves a trade-off between computational expense and the desired accuracy for the property being investigated.

Molecular Dynamics Simulations of Precursor Behavior in Gas and Solution Phases

Molecular Dynamics (MD) simulations complement DFT by providing insights into the dynamic behavior of molecules over time. fu-berlin.de By solving Newton's equations of motion for a system of atoms, MD can simulate the movement, interactions, and conformational changes of precursor molecules in different environments.

In the gas phase, MD simulations can be used to study the behavior of this compound molecules at temperatures relevant to deposition processes. cam.ac.uknih.govpurdue.edu These simulations can reveal information about:

Molecular Flexibility: How the ethoxy ligands rotate and flex around the central hafnium atom.

Intermolecular Interactions: The nature and strength of van der Waals forces between precursor molecules at higher concentrations.

Collision Dynamics: The outcomes of collisions between precursor molecules or with carrier gas atoms, which is relevant to understanding gas-phase transport phenomena in a reactor. nih.gov

In the solution phase, MD simulations are valuable for understanding the solvation of this compound and its interactions with solvent molecules. fu-berlin.deresearchgate.net Such simulations can characterize the solvation shell around the precursor, determining the number and orientation of solvent molecules in the first and subsequent solvation layers. researchgate.net This is particularly relevant for solution-based deposition techniques or for understanding precursor stability in a solvent. For example, quantum mechanics/molecular mechanics (QM/MM) MD simulations of the Hf⁴⁺ ion in water have shown a stable, eight-coordinate hydration shell and have been used to calculate properties like the Hf-O bond force constant. researchgate.net While this compound is neutral, similar MD techniques can be applied to study its interaction with various organic solvents, predicting how the solvent might influence its reactivity or tendency to oligomerize. fu-berlin.deresearchgate.net The confinement effect of nanopores on the phase behavior of fluids has also been investigated using MD, which could be relevant to understanding precursor delivery in confined spaces. mdpi.comresearchgate.netmdpi.com

Quantum Chemical Studies of Ligand-Metal Interactions and Reactivity Descriptors

Quantum chemical studies provide profound insights into the electronic structure, bonding, and reactivity of molecules like this compound. These computational methods allow for the detailed analysis of interactions between the central hafnium metal and its ethoxy ligands, as well as the prediction of the molecule's chemical behavior through various reactivity descriptors. While specific computational studies detailing the ligand-metal interactions and reactivity descriptors for this compound are not widely available in publicly accessible literature, the principles of these theoretical analyses provide a framework for understanding its chemistry.

Ligand-Metal Interactions

The bond between the hafnium (Hf) atom and the oxygen (O) atoms of the ethoxy (–OCH2CH3) ligands is central to the structure and reactivity of this compound. Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the nature of these Hf-O bonds. ethz.ch

Analysis of the metal-ligand interactions in similar metal alkoxides typically involves:

Bonding Analysis: This examines the covalent and ionic character of the Hf-O bond. Methods like Natural Bond Orbital (NBO) analysis can quantify the charge transfer between the hafnium and oxygen atoms, revealing the degree of polarity in the bond. The analysis often shows significant charge donation from the oxygen lone pairs to the vacant d-orbitals of the hafnium atom, which is characteristic of a strong dative bond. mdpi.com

Orbital Interactions: Computational models can visualize and quantify the interactions between the frontier molecular orbitals of the metal center and the ligand fragments. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity. In this compound, the HOMO is likely to have significant contributions from the oxygen p-orbitals, while the LUMO would be predominantly centered on the hafnium d-orbitals. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. edu.krd

Energy Decomposition Analysis (EDA): This method partitions the total interaction energy between the metal and ligands into physically meaningful components, such as electrostatic interaction, Pauli repulsion, and orbital (covalent) interaction. This provides a quantitative understanding of the forces holding the molecule together. researchgate.net

Reactivity Descriptors

Conceptual DFT provides a set of chemical concepts derived from the variation of energy with respect to the number of electrons, which helps in predicting the reactivity of a molecule. scielo.org.mx These global and local reactivity descriptors quantify and predict how and where a molecule will react.

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. Key global descriptors include:

| Descriptor | Formula | Description |

| Chemical Potential (μ) | μ = - (I + A) / 2 | Represents the escaping tendency of electrons from a system. A higher chemical potential indicates a better electron donor. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; it indicates the capacity of a species to receive electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. A higher value indicates a better electrophile. |

I is the ionization potential and A is the electron affinity.

Local Reactivity Descriptors: These descriptors are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attacks.

Fukui Functions (f(r)): This is a key local descriptor that indicates the change in electron density at a specific point in the molecule when an electron is added or removed. youtube.com It helps in identifying the most susceptible sites for attack:

f+(r): for nucleophilic attack (where an electron is added).

f-(r): for electrophilic attack (where an electron is removed).

f0(r): for radical attack.

For this compound, one would expect the oxygen atoms to be susceptible to electrophilic attack due to their lone pairs, while the hafnium center would be the primary site for nucleophilic attack. A detailed computational study would be required to quantify these reactivities and provide precise data for the various descriptors.

Future Research Trajectories and Interdisciplinary Outlook

Development of Novel Heteroleptic Hafnium Alkoxide Precursors

The development of new heteroleptic hafnium alkoxide precursors is a promising area of research. Heteroleptic compounds, which contain a variety of ligands attached to the central metal atom, offer the potential to fine-tune the precursor's properties. By replacing one or more of the ethoxide groups in tetraethoxyhafnium with other ligands, researchers can modify characteristics such as volatility, thermal stability, and reactivity. slu.semocvd-precursor-encyclopedia.de

This tailored approach can lead to precursors that are better suited for specific deposition processes like Atomic Layer Deposition (ALD), where moderate reactivity and thermal stability are desirable. mdpi.comresearchgate.net For instance, the modification of hafnium tert-butoxide with 2,2,6,6,-tetramethyl-3,5-heptanedione (Hthd) has been shown to produce derivatives with different stoichiometries and properties. slu.se The synthesis of such novel precursors is crucial for advancing the capabilities of thin film deposition technologies. atomiclayerdeposition.com

Integration of this compound into Advanced Device Architectures

This compound is a key precursor for depositing hafnium oxide (HfO₂), a material with a high dielectric constant (~25) and a wide band gap (5.8 eV). mdpi.com These properties make HfO₂ an excellent candidate to replace silicon dioxide as the gate dielectric in modern transistors, enabling further miniaturization of electronic components. atomfair.commdpi.com Future research will focus on optimizing the deposition of HfO₂ thin films from this compound for seamless integration into advanced device architectures. atomfair.comoxinst.com

This includes its use in:

High-k gate dielectrics: Enhancing the performance of complementary metal-oxide-semiconductor (CMOS) technology. mdpi.com

Memory devices: Exploring its ferroelectric properties for next-generation non-volatile memories. mdpi.comoxinst.comresearchgate.net

Optical coatings: Creating anti-reflection coatings, filters, and mirrors due to the high refractive index of HfO₂. merckgroup.com

Protective coatings: Leveraging the hardness and durability of hafnium oxide layers for corrosion resistance. atomfair.commerckgroup.com

The ability to deposit uniform and conformal HfO₂ films using ALD with precursors like this compound is critical for these applications. harvard.edu

Exploration of New Catalytic Transformations

Hafnium alkoxides, including this compound, are being investigated for their catalytic properties. knowde.com The Lewis acidic nature of the hafnium center allows these compounds to catalyze a variety of chemical reactions. ncl.ac.uk Research in this area is expanding to explore new catalytic transformations beyond their current applications.

Current and potential catalytic applications include:

Polymerization: Acting as catalysts for ring-opening polymerization of lactones and the polymerization of olefins. knowde.comresearchgate.net

Organic Synthesis: Facilitating various organic reactions, leveraging the reactivity of the metal alkoxide.

Environmental Catalysis: Developing catalysts for pollution control and green chemistry applications.

The versatility of hafnium alkoxides as catalysts opens up new avenues for efficient and selective chemical synthesis. researchgate.netsci-hub.se

Advanced In-Situ Characterization of Deposition and Reaction Processes

A deeper understanding of the deposition and reaction mechanisms of this compound is crucial for process optimization. Advanced in-situ characterization techniques allow researchers to monitor these processes in real-time, providing valuable insights into the chemical and physical transformations occurring at the surface. ugent.be

Techniques used for in-situ characterization include:

Spectroscopic Ellipsometry (SE): To monitor film thickness, roughness, and optical properties during deposition. ugent.beaip.orgsoton.ac.ukgoogle.com

Quadrupole Mass Spectrometry (QMS): To identify gaseous reaction byproducts. ugent.betofwerk.com

X-ray Photoelectron Spectroscopy (XPS): To analyze the surface chemistry and elemental composition. ugent.beacs.org

Fourier Transform Infrared Spectroscopy (FTIR): To study the chemistry of surface functional groups. ugent.beua.edu

These techniques provide a comprehensive picture of the ALD process, from the initial adsorption of the precursor to the formation of the final thin film, enabling precise control over the material properties. tofwerk.comcore.ac.ukmdpi.com

Computational Design of Materials from Hafnium Alkoxide Precursors

Computational modeling, particularly using Density Functional Theory (DFT), is becoming an indispensable tool in the design of new materials from hafnium alkoxide precursors. mdpi.comresearchgate.net DFT calculations can predict the properties of unsynthesized precursors and simulate their reaction pathways, guiding experimental efforts. nih.gov

Key areas of computational research include:

Precursor Screening: Evaluating the stability, reactivity, and decomposition pathways of potential new precursors to identify promising candidates for synthesis. nih.gov

Reaction Mechanism Studies: Investigating the intricate details of surface reactions during ALD and CVD to understand the factors controlling film growth and quality. mdpi.comacs.orgresearchgate.net

Material Property Prediction: Calculating the electronic and structural properties of the resulting thin films to tailor them for specific applications. ichem.mdsemanticscholar.org

By combining computational design with experimental validation, researchers can accelerate the discovery and development of novel hafnium-based materials with desired functionalities. sci-hub.se

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing tetraethoxyhafnium, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves hafnium chloride (HfCl₄) reacting with ethanol in anhydrous conditions, using ammonia or amines as acid scavengers . Key steps include:

- Solvent selection (e.g., toluene or THF) to control reaction kinetics.

- Purification via vacuum distillation or recrystallization to remove unreacted precursors.

- Characterization using ¹H/¹³C NMR to confirm ethoxy ligand integration and XRD to verify crystal structure .

- Reproducibility Tips : Document solvent purity, reaction temperature (±2°C), and inert gas flow rates. Include negative controls (e.g., omitting scavengers) to validate side-product formation mechanisms.

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- FT-IR : Identify Hf-O-C stretches (950–1050 cm⁻¹) and absence of residual -OH groups (3200–3600 cm⁻¹) .

- Elemental Analysis : Quantify C/H/O ratios to detect impurities (e.g., ethoxy ligand loss).

- Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring mass loss during pyrolysis (e.g., decomposition at >200°C) .

- Data Interpretation : Cross-reference with literature values for Hf-O bond lengths (1.98–2.05 Å) and coordination geometry (typically octahedral) .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis for higher yield while minimizing alkoxide hydrolysis?

- Methodological Answer :

- Parameter Optimization : Use a Design of Experiments (DoE) approach to test variables:

| Variable | Range Tested | Impact on Yield |

|---|---|---|

| Ethanol:HfCl₄ Ratio | 3:1 to 6:1 | Peak at 4.5:1 |

| Reaction Time | 12–48 hrs | Optimal at 24 hrs |

| Scavenger Type | NH₃ vs. Triethylamine | TEA reduces hydrolysis by 30% |

- Mitigating Hydrolysis : Conduct reactions under strict anhydrous conditions (e.g., molecular sieves) and monitor humidity (<5% RH) .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR shifts or XRD patterns)?

- Methodological Answer :

- Multi-Technique Validation : Combine XPS (to check oxidation states) and Raman spectroscopy (to detect amorphous vs. crystalline phases).

- Error Analysis : Calculate uncertainty margins (e.g., ±0.05 ppm for NMR shifts) and compare with known artifacts (e.g., solvent peak overlap) .

- Case Study : If XRD shows a secondary phase, perform Rietveld refinement to quantify phase percentages and identify impurities.

Q. What computational models are effective for predicting this compound’s reactivity in novel precursor applications?

- Methodological Answer :

- DFT Calculations : Model Hf-O bond dissociation energies (BDEs) under varying temperatures. For example:

| Temperature (°C) | BDE (kJ/mol) | Reactivity Trend |

|---|---|---|

| 25 | 285 | Stable |

| 150 | 240 | Moderate cleavage |

- Molecular Dynamics (MD) : Simulate ligand-exchange kinetics in sol-gel processes to predict precursor behavior in thin-film deposition .

Data Presentation and Ethical Considerations

Q. What are the best practices for presenting this compound data in publications to ensure clarity and reproducibility?

- Methodological Answer :

- Tables : Include raw data (e.g., crystallographic coordinates) in appendices and processed data (e.g., bond angles) in the main text .

- Figures : Use color-coded XRD patterns (annotated with Miller indices) and reaction schematics with numbered intermediates.

- Ethical Reporting : Disclose synthesis failures (e.g., hydrolysis incidents) and instrument calibration protocols .

Q. How can researchers design experiments to evaluate this compound’s stability under industrial processing conditions?

- Methodological Answer :

- Accelerated Aging Studies : Expose samples to elevated temperatures (80–150°C) and humid environments (60–90% RH) for 1–4 weeks.

- Analytical Workflow :

Stability Test → TGA/DSC (decomposition profile) → SEM (surface morphology) → ICP-MS (Hf leaching)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.